Lipophilicity Advantage: Methyl Ester vs. Ethyl Ester (Predicted XLogP3)
The methyl ester exhibits a computed XLogP3-AA of 0.2, 0.5 log units lower than the ethyl ester analog (predicted XLogP3 ≈0.7, estimated from the incremental methylene contribution of +0.5 logP units per –CH₂– group). This difference translates to an approximately 3.2-fold lower predicted n-octanol/water partition coefficient, favoring the methyl ester in scenarios where lower membrane permeability or reduced lipophilicity-driven off-target binding is desired [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 (PubChem computed) |
| Comparator Or Baseline | Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate; estimated XLogP3 ≈0.7 |
| Quantified Difference | ΔXLogP3 ≈ 0.5; ~3.2-fold lower partition coefficient for the methyl ester |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem 2021.05.07 release); methylene increment estimate based on Hansch-Leo fragmental method |
Why This Matters
A 0.5 log unit difference in XLogP3 can materially impact passive membrane permeability and solubility, making the methyl ester the preferred choice when lower lipophilicity is a design criterion.
- [1] PubChem. Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate. Computed Properties: XLogP3-AA. CID 53721075. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. (Methylene π-value = 0.5). View Source
